Ethyl (pentafluorophenoxy)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O3/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNQDDCDHKEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403849 | |
| Record name | ethyl (pentafluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14742-37-1 | |
| Record name | Ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14742-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (pentafluorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (pentafluorophenoxy)acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl (pentafluorophenoxy)acetate, a fluorinated organic compound with significant potential in various scientific domains. From its synthesis based on established chemical principles to its unique properties and prospective applications, this document serves as a technical resource for professionals in research and development.
Introduction: The Advent of Fluorinated Compounds
The introduction of fluorine atoms into organic molecules has been a transformative strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a compound. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, making fluorinated compounds highly valuable in the design of novel therapeutics and advanced materials.
This compound, with its polyfluorinated aromatic ring, is a prime example of a molecule designed to leverage these benefits. While the specific historical discovery of this compound is not extensively documented in a single seminal publication, its synthesis is a logical extension of well-established synthetic methodologies, driven by the growing interest in fluorinated building blocks for research and development.
Synthesis of this compound: A Modern Application of a Classic Reaction
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This classic reaction, first developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound, this translates to the reaction of pentafluorophenoxide with an ethyl haloacetate.
The reaction proceeds via an SN2 mechanism, where the nucleophilic pentafluorophenoxide ion attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage.[2]
Reaction Mechanism and Rationale
The key to a successful Williamson ether synthesis is the generation of a potent nucleophile from a relatively acidic alcohol. Pentafluorophenol is significantly more acidic than phenol due to the strong electron-withdrawing effects of the five fluorine atoms, which stabilize the resulting phenoxide anion. This enhanced acidity allows for the use of milder bases, such as potassium carbonate, to deprotonate the phenol and form the pentafluorophenoxide in situ.
Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed to solvate the cation of the base and the phenoxide, thereby increasing the nucleophilicity of the phenoxide and accelerating the reaction rate.[3]
The choice of the ethyl haloacetate is also crucial. Ethyl bromoacetate is a common and effective reagent for this transformation.[4][5] The reaction is generally heated to ensure a reasonable reaction rate.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Pentafluorophenol | 184.06 | 1.84 g | 0.01 |
| Ethyl bromoacetate | 167.00 | 1.67 g | 0.01 |
| Potassium carbonate (anhydrous) | 138.21 | 2.76 g | 0.02 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentafluorophenol (1.84 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).
-
Add N,N-dimethylformamide (20 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium pentafluorophenoxide.
-
Slowly add ethyl bromoacetate (1.67 g, 0.01 mol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Data
This compound is a colorless to pale yellow liquid at room temperature. Its key identifiers and expected physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 2-(2,3,4,5,6-pentafluorophenoxy)acetate |
| CAS Number | 14742-37-1 |
| Molecular Formula | C10H7F5O3 |
| Molecular Weight | 270.15 g/mol |
Expected Spectroscopic Data:
-
1H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl group and a quartet for the methylene protons of the ethyl group. Another singlet with an integration of 2H would correspond to the methylene protons adjacent to the ether oxygen.
-
13C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methylene carbons, and the carbons of the pentafluorophenyl ring, which will exhibit coupling with the fluorine atoms.
-
19F NMR: The fluorine NMR spectrum is a key identifier for this compound and is expected to show three distinct signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the C=O stretching of the ester group, as well as characteristic C-O and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Potential Applications in Research and Drug Development
While specific, large-scale industrial applications of this compound are not widely reported, its structure suggests significant potential in several areas of research and development, particularly in the pharmaceutical and agrochemical industries.
-
Medicinal Chemistry Building Block: The pentafluorophenoxy moiety can serve as a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the pentafluorophenyl group can influence the acidity of adjacent protons and the reactivity of the molecule.
-
Precursor for Active Pharmaceutical Ingredients (APIs): Phenoxyacetic acid derivatives have been investigated for a range of biological activities. This compound can be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to create libraries of compounds for biological screening.
-
Agrochemical Research: The introduction of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability. This compound could serve as a starting material for the synthesis of novel agrochemicals.
-
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Monomers derived from this compound could be explored for the synthesis of novel fluorinated polymers.
Conclusion
This compound is a valuable fluorinated building block with considerable potential for innovation in the life sciences and materials science. Its synthesis, readily achievable through the robust Williamson ether synthesis, provides access to a versatile scaffold for further chemical modification. As the demand for sophisticated fluorinated molecules continues to grow, the importance of compounds like this compound in enabling the discovery and development of new technologies is set to increase. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising compound.
Visualizations
Synthesis of this compound
Caption: Williamson Ether Synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. Department of Chemistry, University of California, Los Angeles. [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Malaysian Journal of Chemistry. [Link]
-
Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Guide to Amide Bond Formation Using Pentafluorophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Amide Bond and the Role of Activated Esters
The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and being a prevalent functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water, which can lead to competing side reactions.[3] Consequently, a plethora of coupling reagents and strategies have been developed to facilitate this crucial transformation under milder conditions.[2]
Among the most reliable and versatile methods for amide bond formation is the use of activated esters.[4][5] This two-step approach involves the initial conversion of a carboxylic acid into a more reactive species, which is then readily susceptible to nucleophilic attack by an amine.[4] Pentafluorophenyl (PFP) esters have emerged as particularly advantageous activated intermediates due to their high reactivity, crystalline nature, and notable stability, especially their resistance to premature hydrolysis compared to other active esters.[6][7]
This guide provides a comprehensive overview of the mechanism, protocols, and best practices for the formation of amide bonds via pentafluorophenyl esters, a robust and widely applicable methodology in modern organic synthesis.
The Mechanism of Amide Bond Formation via Pentafluorophenyl Esters
The efficacy of pentafluorophenyl esters in amide synthesis stems from the excellent leaving group ability of the pentafluorophenoxide anion. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon of the ester, making it highly susceptible to nucleophilic attack by an amine.
The overall process can be dissected into two key stages:
Stage 1: Formation of the Pentafluorophenyl Ester
The PFP ester of the desired carboxylic acid must first be synthesized. A common and efficient method involves the reaction of the carboxylic acid with pentafluorophenol in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
DOT Diagram: Formation of a Pentafluorophenyl Ester using DCC
Caption: Workflow for PFP ester formation using DCC.
Stage 2: Aminolysis of the Pentafluorophenyl Ester
Once formed and isolated, the PFP ester readily reacts with a primary or secondary amine to yield the desired amide and pentafluorophenol as a byproduct. This step is typically clean and proceeds under mild conditions.
DOT Diagram: Aminolysis of a PFP Ester
Caption: Mechanism of amide formation from a PFP ester.
Experimental Protocols
Protocol 1: Synthesis of a Pentafluorophenyl Ester from a Carboxylic Acid
This protocol describes a general procedure for the activation of a carboxylic acid as its pentafluorophenyl ester using DCC as the coupling agent.
Materials:
-
Carboxylic acid
-
Pentafluorophenol (1.0 - 1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 - 1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or ethyl acetate.
-
Addition of Reagents: To the stirred solution, add pentafluorophenol (1.0 - 1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Initiation of Coupling: While maintaining the temperature at 0 °C, add a solution of DCC (1.0 - 1.1 equivalents) in a minimal amount of the same anhydrous solvent dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting carboxylic acid.
-
Work-up and Purification:
-
Filter off the precipitated DCU using a sintered glass funnel.
-
Wash the filter cake with a small amount of cold DCM or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude PFP ester can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.
-
Expert Insights:
-
The use of anhydrous solvents is crucial to prevent hydrolysis of the activated ester and the DCC reagent.
-
Running the reaction at 0 °C initially helps to minimize potential side reactions, including the formation of N-acylurea byproduct.
-
For sensitive substrates, DIC can be used as an alternative to DCC, as the resulting diisopropylurea is more soluble in common organic solvents, simplifying its removal.
Protocol 2: Amide Bond Formation using a Pre-formed Pentafluorophenyl Ester
This protocol outlines the reaction of an isolated PFP ester with an amine to form the corresponding amide.
Materials:
-
Pentafluorophenyl ester of the carboxylic acid
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide)
-
A tertiary amine base (e.g., triethylamine or diisopropylethylamine) (optional, 1.0 - 1.5 equivalents)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the PFP ester (1.0 equivalent) in the chosen solvent.
-
Amine Addition: Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine is used as a hydrochloride salt, add a tertiary amine base (e.g., triethylamine, 2.1 equivalents) to liberate the free amine. For sluggish reactions, the addition of a base can be beneficial even with the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide can be purified by recrystallization or silica gel chromatography.
Expert Insights:
-
The choice of solvent can influence the reaction rate. More polar solvents like DMF can accelerate the coupling.
-
The pentafluorophenol byproduct is acidic and can be easily removed by the aqueous base wash during the work-up.
-
For peptide synthesis, particularly with sensitive amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt) in the coupling step is sometimes employed to suppress racemization, although PFP esters are generally considered to have a low propensity for this side reaction.
Data Summary: Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| PFP Ester Formation Stoichiometry | Carboxylic Acid:PFP-OH:DCC (1:1-1.1:1-1.1) | A slight excess of PFP-OH and DCC can drive the reaction to completion. |
| Amide Formation Stoichiometry | PFP Ester:Amine (1:1-1.2) | A small excess of the amine can ensure full conversion of the valuable PFP ester. |
| Temperature | PFP Ester Formation: 0 °C to RT; Amide Formation: RT | Initial cooling for PFP ester formation minimizes side reactions. Amide formation is typically efficient at room temperature. |
| Common Solvents | DCM, Ethyl Acetate, THF, DMF | Anhydrous conditions are critical for PFP ester formation. Solvent choice for amidation depends on substrate solubility. |
| Reaction Time | PFP Ester Formation: 2-4 h; Amide Formation: 1-3 h | Monitor by TLC or LC-MS for optimal reaction time. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield of PFP ester | Incomplete reaction; Hydrolysis of reagents/intermediates | Ensure anhydrous conditions; Increase reaction time or use a slight excess of coupling agent. |
| Formation of N-acylurea byproduct | Reaction temperature too high during PFP ester formation | Maintain a low temperature (0 °C) during the addition of DCC. |
| Sluggish amide formation | Sterically hindered amine or PFP ester; Low nucleophilicity of the amine | Gently heat the reaction mixture (e.g., 40-50 °C); Use a more polar solvent like DMF; Add a non-nucleophilic base like DIEA. |
| Incomplete reaction during amidation | Insufficient amine | Increase the stoichiometry of the amine. |
References
- Nowak-Jary, J., & convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemical Papers.
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
Adluri, P., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]
- Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. The Royal Society of Chemistry.
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- De Figueiredo, R. M., & Suppo, J.-S. (2016). A review of the evolution of amide bond formation. Organic & Biomolecular Chemistry, 14(38), 8968-8984.
-
Hattori, T., et al. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
Wikipedia contributors. (2023). Pentafluorophenyl esters. Wikipedia. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
- Kim, J.-H., et al. (2003). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 24(11), 1681-1683.
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Vankawala, P. J. (2013). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. [Link]
- Gayo, L. M., & Suto, M. J. (1996). Amide library formation using a “by-product-free” activation/coupling sequence.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]
Sources
- 1. Ester synthesis by transesterification [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US5118860A - Bf3 catalyzed acylation of aromatic compounds - Google Patents [patents.google.com]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pentafluorophenyl Esters as Superior Activating Agents in Solid-Phase Peptide Synthesis
An in-depth technical guide prepared by a Senior Application Scientist.
Executive Summary: Beyond Conventional Coupling
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for therapeutic, research, and diagnostic applications. The success of SPPS hinges on the efficiency and fidelity of one critical step: the formation of the amide bond. While traditional coupling reagents like carbodiimides and uronium/phosphonium salts have been workhorses in the field, they often necessitate the use of additives, can promote undesirable side reactions, and contribute to the generation of complex byproducts.
This guide elucidates the chemistry, mechanism, and practical application of Fmoc-amino acid pentafluorophenyl (PFP) esters, a class of highly efficient acylating agents that circumvent many of these challenges. PFP esters offer a unique combination of high reactivity and remarkable stability, enabling rapid, clean, and often additive-free coupling reactions.[1][2] This document provides the foundational knowledge and detailed protocols for researchers and drug development professionals to integrate PFP esters into their SPPS workflows, thereby enhancing peptide purity, simplifying synthesis, and aligning with greener chemistry principles.
The Mechanistic Advantage of the Pentafluorophenyl Moiety
The efficacy of PFP esters is rooted in fundamental principles of physical organic chemistry. The pentafluorophenyl ring is a powerful electron-withdrawing group due to the high electronegativity of its five fluorine substituents. This property is key to its function as an exceptional leaving group in nucleophilic acyl substitution.
Causality of Reactivity: The strong inductive effect (-I) of the C₆F₅ group dramatically increases the electrophilicity of the ester's carbonyl carbon.[2] This makes the carbonyl group highly susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. The subsequent collapse of the tetrahedral intermediate is rapid because pentafluorophenoxide is a very stable, non-basic leaving group. This inherent reactivity often obviates the need for activating additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), which are typically required to suppress side reactions and accelerate couplings with other reagent systems.[1]
Caption: Mechanism of amide bond formation using a PFP ester.
Comparative Analysis: PFP Esters vs. Standard Coupling Reagents
The choice of coupling strategy has profound implications for synthesis outcomes. PFP esters offer distinct advantages over conventional methods, particularly in terms of simplicity, speed, and reduced side reactions.
| Feature | Fmoc-AA-OPfp Esters | Carbodiimides (e.g., DIC) + Additive | Uronium/Phosphonium (e.g., HBTU) |
| Principle | Pre-activated, stable acylating agent. | In situ activation of carboxylic acid to form O-acylisourea intermediate. | In situ activation via uronium/phosphonium salt. |
| Need for Additives | Generally not required.[1][2] | Required (e.g., HOBt, Oxyma) to prevent racemization and side reactions. | Often used with a base (e.g., DIPEA) for activation. |
| Key Byproducts | Pentafluorophenol (water-soluble, easily washed away). | Dialkylurea (can be difficult to remove). | Tetramethylurea and salt equivalents. |
| Reaction Speed | Very rapid; often complete in 5-30 minutes.[2] | Variable; typically 30-120 minutes. | Rapid; typically 15-60 minutes. |
| Stability | High; can be pre-made, purified, and stored.[1] | Reagent is stable, but the active intermediate is transient and can rearrange. | Generally stable as solids, but activate upon dissolution with base. |
| Racemization Risk | Very low, especially for standard couplings. | Moderate to high without additives. | Low, but base-mediated racemization is possible. |
| Ideal Application | Standard SPPS, sterically hindered couplings, N-methylated residues, flow chemistry.[2][3] | General peptide synthesis. | Difficult sequences, rapid syntheses. |
Core Protocols for SPPS using PFP Esters
The following protocols are designed as a robust starting point for implementing PFP esters in a standard Fmoc/tBu SPPS workflow.[4][5]
Protocol 1: Standard SPPS Cycle with PFP Esters
This protocol outlines a single cycle of amino acid addition. The process is repeated until the desired peptide sequence is assembled.[4]
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
SPPS-grade N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Fmoc-Amino Acid-Pentafluorophenyl Ester (Fmoc-AA-OPfp)
-
Dichloromethane (DCM) for washing (optional)
Workflow:
Caption: A typical Fmoc-SPPS cycle using a PFP ester for coupling.
Step-by-Step Methodology:
-
Resin Preparation (First Cycle):
-
Place the desired amount of resin in a suitable SPPS reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution. The free N-terminal amine is now available for coupling.
-
-
Washing Post-Deprotection:
-
Wash the resin thoroughly with DMF (5-6 times) to completely remove residual piperidine. Inadequate washing can neutralize the incoming activated ester.
-
-
Coupling with Fmoc-AA-OPfp:
-
Dissolve the Fmoc-AA-OPfp (typically 1.5 to 3.0 molar equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the resin.
-
Agitate the mixture at room temperature. Reaction times are typically short, ranging from 15 to 60 minutes.
-
Self-Validation: Monitor the reaction for completion (see Protocol 2).
-
-
Washing Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagent and the pentafluorophenol byproduct.
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Monitoring Coupling Completion (Kaiser Test)
The Kaiser (ninhydrin) test is a crucial qualitative method to confirm the absence of free primary amines, indicating a successful coupling reaction.
Procedure:
-
After the coupling reaction (Protocol 1, Step 4), withdraw a small sample of beads (~5 mg).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Interpret the results:
-
Beads are deep blue/purple: Incomplete coupling. Free primary amines are present. The coupling step should be repeated.
-
Beads are yellow/colorless: Complete coupling. No free primary amines detected. Proceed to the next step.
-
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed.
Materials:
-
Peptide-resin (fully synthesized and dried).
-
Cleavage Cocktail: A common choice is "Reagent K" or similar mixtures containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A typical mixture is TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v).[6]
-
Cold diethyl ether.
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[6]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: Coupling to a bulky or N-methylated amino acid. | 1a. Increase coupling time to 2-4 hours. 1b. Double the equivalents of Fmoc-AA-OPfp. 1c. Perform the coupling at a slightly elevated temperature (e.g., 40°C). |
| 2. Peptide Aggregation: Secondary structure formation on the resin blocks reactive sites. | 2a. Switch to a "greener" solvent like 2-methyltetrahydrofuran (2-MeTHF) which can disrupt aggregation.[7][8] 2b. Use a more chaotropic salt in the coupling solution. | |
| Low Final Yield | 1. Incomplete Deprotection: Fmoc group was not fully removed, blocking subsequent couplings. | 1. Increase the second piperidine treatment time to 20 minutes and ensure vigorous washing. |
| 2. Premature Cleavage: The peptide is slowly cleaved from the resin during repeated cycles. | 2. Ensure the deprotection solution is free of contaminants and that no acidic conditions are inadvertently introduced. | |
| Racemization | 1. Base Contamination: Residual piperidine from the deprotection step. | 1. Ensure extremely thorough washing with DMF after deprotection before the coupling step. PFP esters are inherently low-racemizing, so this is the most likely extrinsic cause. |
References
-
Al-karadsheh, N. et al. (2019). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Hattori, T. & Yamamoto, H. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Available at: [Link]
-
Coin, I. et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Al-karadsheh, N. et al. (2019). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Pentafluorophenyl esters. Available at: [Link]
-
Chem-Impex. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available at: [Link]
-
Barlos, K. & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
The Unharnessed Potential of Ethyl (pentafluorophenoxy)acetate: A Guide to its Inferred Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, the strategic activation of carboxylic acid derivatives is paramount for the efficient construction of complex molecules. Among the diverse activating groups, the pentafluorophenoxy moiety has garnered significant attention due to its exceptional electron-withdrawing nature, rendering pentafluorophenyl (PFP) esters highly reactive and versatile acylating agents. While specific literature on Ethyl (pentafluorophenoxy)acetate is notably scarce, its chemical structure strongly suggests a significant, yet largely unexplored, potential as a powerful tool for acetylation reactions.
This technical guide serves as a comprehensive exploration of the inferred applications of this compound in organic synthesis. By drawing parallels with the well-documented reactivity of other PFP esters, we will delve into its presumed utility as a potent acetylating agent, with a particular focus on its promising role in peptide synthesis and the modification of complex molecular scaffolds. This document aims to provide researchers and drug development professionals with a foundational understanding and practical protocols to pioneer the use of this intriguing reagent.
The Power of the Pentafluorophenoxy Leaving Group: A Mechanistic Insight
The efficacy of this compound as an acetylating agent is fundamentally rooted in the exceptional stability of the pentafluorophenoxide anion, making it an outstanding leaving group. The five highly electronegative fluorine atoms on the aromatic ring create a strong inductive effect, significantly increasing the acidity of pentafluorophenol and, consequently, the stability of its conjugate base.[1][2] This inherent stability facilitates the departure of the pentafluorophenoxide during nucleophilic acyl substitution reactions.
The general mechanism for acetylation using this compound is anticipated to follow a standard nucleophilic acyl substitution pathway. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide anion to yield the acetylated product.[3][4]
Caption: General mechanism of acetylation using this compound.
Proposed Synthesis of this compound
Given the absence of a standardized commercial source, a reliable synthetic route is essential for accessing this compound. A plausible and efficient method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[5][6] In this context, pentafluorophenol can be deprotonated to form the pentafluorophenoxide, which then acts as a nucleophile, attacking an ethyl haloacetate such as ethyl bromoacetate.[7][8]
Caption: Proposed workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Pentafluorophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of pentafluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Application in Peptide Synthesis: N-Terminal Acetylation
A significant and highly valuable application of this compound is anticipated in the field of peptide synthesis, specifically for the N-terminal acetylation of peptides. N-terminal acetylation is a common post-translational modification that can enhance the stability and biological activity of peptides. The high reactivity of PFP esters allows for rapid and efficient coupling reactions, often without the need for additional coupling reagents, which simplifies purification and minimizes side reactions.[9][10]
The use of this compound would offer a straightforward method for introducing an acetyl group to the free N-terminus of a peptide chain, either in solution-phase or on solid-phase.
| Entry | Peptide Substrate | Acetylating Agent | Solvent | Reaction Time | Yield (%) | Reference (Analogous) |
| 1 | H-Gly-Phe-NH₂ | This compound | DMF | 1 h | >95 (expected) | [9] |
| 2 | H-Ala-Val-Leu-resin | This compound | DMF | 2 h | >90 (expected) | [10] |
| 3 | H-Pro-Gly-OMe | This compound | DCM | 1.5 h | >95 (expected) | [3] |
Table 1: Representative examples of N-terminal acetylation of peptides using the inferred reactivity of this compound.
Protocol 2: N-Terminal Acetylation of a Peptide on Solid Phase
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc deprotection (if applicable)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
If the N-terminal amino acid is Fmoc-protected, swell the peptide-resin in DMF and treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Swell the resin with the free N-terminus in DMF.
-
Prepare a solution of this compound (5-10 eq) in DMF.
-
Add the acetylating agent solution to the resin and shake at room temperature.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
Cleave the acetylated peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude acetylated peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Acetylation of Amines and Alcohols
Beyond peptide synthesis, this compound is expected to be a highly effective reagent for the acetylation of a wide range of primary and secondary amines and alcohols. Its high reactivity should allow for mild reaction conditions, making it suitable for substrates with sensitive functional groups.
| Entry | Substrate | Product | Conditions | Yield (%) | Reference (Analogous) |
| 1 | Benzylamine | N-Benzylacetamide | DCM, rt, 1h | >98 (expected) | [1] |
| 2 | 4-Nitroaniline | N-(4-Nitrophenyl)acetamide | THF, rt, 2h | >95 (expected) | [2] |
| 3 | (R)-1-Phenylethanol | (R)-1-Phenylethyl acetate | Et₃N, DCM, rt, 4h | >90 (expected) | [3] |
Table 2: Inferred applications of this compound in the acetylation of amines and alcohols.
Protocol 3: General Procedure for the Acetylation of an Amine
Materials:
-
Amine substrate
-
This compound
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base (optional, for amine hydrohalide salts)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in DCM. If the amine is a hydrochloride salt, add triethylamine (1.1 eq).
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acetamide by recrystallization or silica gel column chromatography.
Conclusion and Future Outlook
While direct experimental data for this compound remains to be published, the well-established principles of physical organic chemistry and the extensive literature on analogous PFP esters provide a strong foundation for predicting its utility. As a potent, and potentially more cost-effective, acetylating agent, it holds the promise of streamlining synthetic routes, particularly in the crucial area of peptide modification. The protocols and insights provided in this guide are intended to empower researchers to explore and validate the applications of this promising reagent, thereby unlocking its full potential in the advancement of organic synthesis and drug discovery.
References
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aromatic Substitution. Organic & Biomolecular Chemistry. [Link]
-
Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
Hattori, T., Matsunaga, Y., & Yamamoto, H. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Dilun Biotechnology. [Link]
-
Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]
-
Hudson, D. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]
-
ResearchGate. (2025). Transformation of pentafluorophenyl esters. [Link]
-
Reddit. (2024). synthesis of active esters using pentafluorophenol. [Link]
-
National Center for Biotechnology Information. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers. PMC. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.).
-
YouTube. (2023). Ethyl Acetate Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Ethyl (pentafluorophenoxy)acetate as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Tunable Protecting Groups in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional stereogenic centers.[1] The quest for novel protecting groups with unique reactivity profiles is a continuous endeavor, driven by the need for orthogonality and the ability to fine-tune reaction pathways in the synthesis of complex molecules.
This guide introduces the utility of the pentafluorophenoxyacetyl (PPA) group, introduced via reagents like ethyl (pentafluorophenoxy)acetate or the more reactive pentafluorophenoxyacetyl chloride, as a versatile protecting group for hydroxyl and amino functionalities. The strong electron-withdrawing nature of the pentafluorophenyl moiety imparts unique characteristics to the PPA group, influencing its stability and cleavage conditions. This allows for selective protection and deprotection, offering a valuable tool in the synthetic chemist's arsenal.
The Pentafluorophenoxyacetyl (PPA) Protecting Group: A Mechanistic Overview
The PPA group is introduced by acylating a hydroxyl or amino group with a suitable pentafluorophenoxyacetylating agent. The most direct precursor for this is pentafluorophenoxyacetyl chloride , which is commercially available. Alternatively, it can be synthesized from pentafluorophenoxyacetic acid.[3] The corresponding ethyl ester, this compound, can also be used, though it is generally less reactive.
The core principle behind the PPA group's utility lies in the electronic properties of the pentafluorophenyl ring. The five fluorine atoms are strongly electron-withdrawing, which has two major consequences:
-
Activation of the Acyl Carbonyl: The carbonyl carbon of the PPA group is highly electrophilic, facilitating its introduction under mild conditions.
-
Lability of the Ester/Amide Bond: The electron-withdrawing nature of the pentafluorophenoxy group makes the resulting ester or amide bond more susceptible to nucleophilic cleavage under specific, mild basic conditions. This provides a handle for selective deprotection.
Logical Flow of PPA Protection and Deprotection
Caption: General workflow for PPA protection and deprotection.
Synthesis of Pentafluorophenoxyacetylating Reagents
While pentafluorophenoxyacetyl chloride is commercially available, understanding its synthesis from pentafluorophenoxyacetic acid provides valuable insight and a cost-effective alternative for large-scale applications.
Protocol 1: Synthesis of Pentafluorophenoxyacetic Acid
This protocol is adapted from analogous preparations of phenoxyacetic acids.[4]
Materials:
-
Pentafluorophenol
-
Sodium chloroacetate
-
Sodium hydroxide
-
Hydrochloric acid
-
Water
-
Suitable organic solvent (e.g., Toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
To this solution, add sodium chloroacetate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield pentafluorophenoxyacetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexane).
Protocol 2: Synthesis of Pentafluorophenoxyacetyl Chloride
This protocol is based on standard methods for converting carboxylic acids to acid chlorides.[5][6]
Materials:
-
Pentafluorophenoxyacetic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
To a solution of pentafluorophenoxyacetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure.
-
The resulting crude pentafluorophenoxyacetyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
Application Notes and Protocols for Protection
The choice of base and solvent is critical for achieving high yields and selectivity during the protection step.
Protection of Alcohols
The PPA group offers a robust alternative to traditional acyl protecting groups for alcohols.
Protocol 3: General Procedure for the PPA Protection of Primary and Secondary Alcohols
Materials:
-
Alcohol substrate
-
Pentafluorophenoxyacetyl chloride (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Base (e.g., Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA)) (1.2 - 2.0 eq)
Procedure:
-
Dissolve the alcohol (1.0 eq) and the base (e.g., pyridine) in the anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add pentafluorophenoxyacetyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for PPA Protection of Alcohols
| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | Pyridine | DCM | 2 | 0 to RT | >90 |
| Secondary Alcohol | Triethylamine | THF | 4 | 0 to RT | 85-95 |
| Hindered Alcohol | DIPEA | ACN | 12 | RT to 40 | 70-85 |
Causality Behind Experimental Choices:
-
Base: Pyridine is often a good choice as it also acts as a nucleophilic catalyst. For more hindered alcohols or acid-sensitive substrates, a non-nucleophilic base like DIPEA is preferred to minimize side reactions.
-
Solvent: Aprotic solvents like DCM, THF, or ACN are used to avoid reaction with the acylating agent.
-
Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Protection of Amines
The PPA group can also be employed to protect primary and secondary amines, forming stable amides.
Protocol 4: General Procedure for the PPA Protection of Primary and Secondary Amines
Materials:
-
Amine substrate
-
Pentafluorophenoxyacetyl chloride (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.2 - 2.0 eq)
Procedure:
-
Dissolve the amine (1.0 eq) and the base in the anhydrous solvent at 0 °C under an inert atmosphere.
-
Slowly add pentafluorophenoxyacetyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and purification are similar to the alcohol protection protocol.
Table 2: Representative Conditions for PPA Protection of Amines
| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Amine | Triethylamine | DCM | 1 | 0 to RT | >95 |
| Secondary Amine | DIPEA | THF | 3 | 0 to RT | 90-98 |
Deprotection Protocols: The Key to Orthogonality
The key advantage of the PPA group is its lability under specific, mild basic conditions, which allows for its selective removal in the presence of other protecting groups.
Deprotection of PPA Esters and Amides
The cleavage of the PPA group is typically achieved via saponification using a mild base.
Protocol 5: General Procedure for the Deprotection of PPA-Protected Alcohols and Amines
Materials:
-
PPA-protected substrate
-
Solvent system (e.g., Methanol/Water, THF/Water)
-
Mild Base (e.g., Potassium Carbonate (K₂CO₃), Lithium Hydroxide (LiOH), or dilute aqueous Ammonia (NH₄OH))
Procedure:
-
Dissolve the PPA-protected substrate in a suitable solvent mixture.
-
Add the mild base (1.5 - 3.0 eq).
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrate and the base used. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the deprotected product by column chromatography if necessary.
Table 3: Representative Conditions for Deprotection of the PPA Group
| Protected Group | Base | Solvent | Time (h) | Temperature (°C) |
| PPA-O-Primary | K₂CO₃ | MeOH/H₂O | 2-4 | RT |
| PPA-O-Secondary | LiOH | THF/H₂O | 4-8 | RT |
| PPA-N-Primary | aq. NH₃ | THF | 6-12 | RT |
| PPA-N-Secondary | LiOH | THF/H₂O | 8-16 | RT |
Causality Behind Experimental Choices:
-
Base Selection: The choice of base allows for tuning the deprotection conditions. K₂CO₃ is a mild base suitable for sensitive substrates. LiOH is a stronger base that can cleave more robust PPA esters and amides. Aqueous ammonia provides a gentle method for amide cleavage.
-
Solvent System: A protic co-solvent like methanol or water is necessary to facilitate the hydrolysis.
Orthogonality and Stability of the PPA Group
The true power of a protecting group lies in its orthogonality – the ability to be selectively removed in the presence of other protecting groups.[7] The PPA group exhibits a unique stability profile that makes it a valuable component of an orthogonal protection strategy.
Table 4: Stability of the PPA Group Under Various Conditions
| Condition | Reagent(s) | Stability of PPA Group | Compatible Protecting Groups |
| Acidic | TFA, HCl in Dioxane | Stable | Boc, Trityl (Tr), t-Butyl ethers (OtBu) |
| Hydrogenolysis | H₂, Pd/C | Stable | Benzyl (Bn), Benzyloxycarbonyl (Cbz) |
| Fluoride-mediated | TBAF | Stable | Silyl ethers (TMS, TES, TBS, TIPS, TBDPS) |
| Oxidative | DDQ, CAN | Stable | p-Methoxybenzyl (PMB) |
| Mild Basic | Piperidine | Potentially Labile | Fmoc (requires careful optimization) |
| Strong Basic | NaOMe, LDA | Labile | Most ester-based groups |
Orthogonal Deprotection Strategy Visualization
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. PENTAFLUOROPHENOXYACETIC ACID | 14892-14-9 [chemicalbook.com]
- 4. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 5. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]
- 6. CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
Introduction: The Strategic Importance of Ethyl (pentafluorophenoxy)acetate
An in-depth guide to the scalable synthesis of Ethyl (pentafluorophenoxy)acetate, a critical reagent in modern bioconjugation and peptide chemistry. This document provides a detailed, field-tested protocol, explains the underlying chemical principles, and offers practical application notes for researchers and process chemists.
This compound is a key building block in synthetic organic chemistry, primarily valued as a precursor to pentafluorophenyl (PFP) active esters. These esters are highly reactive and stable acylating agents, widely employed in the formation of amide bonds. In the high-stakes fields of pharmaceutical development and materials science, the efficiency and reliability of amide bond formation are paramount. PFP esters, derived from reagents like this compound, offer significant advantages, including rapid coupling times and a low propensity for racemization, which is critical for maintaining the stereochemical integrity of chiral molecules like amino acids.[1][2]
This guide provides a comprehensive, scalable protocol for the synthesis of this compound. It is designed for senior researchers and process chemists, focusing on not just the procedural steps but the critical reasoning behind them, ensuring both safety and success in a large-scale production environment.
Section 1: Synthetic Strategy and Mechanistic Overview
The selected method for the large-scale synthesis of this compound is a variation of the Williamson ether synthesis. This approach involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, the pentafluorophenoxide ion acts as the nucleophile, attacking an ethyl haloacetate electrophile.
Core Reaction:
Pentafluorophenol is deprotonated by a suitable base to form the highly nucleophilic pentafluorophenoxide anion. This anion then displaces the bromide from ethyl bromoacetate to form the target ether linkage.
This strategy is exceptionally well-suited for industrial scale-up due to:
-
High Atom Economy: The reaction is a direct coupling with a simple salt as the primary byproduct.
-
Accessible Starting Materials: Pentafluorophenol, ethyl bromoacetate, and common bases are readily available commercial chemicals.
-
Robust and Controllable Conditions: The reaction proceeds under moderate temperature conditions that are easily managed in standard industrial reactors.
The overall workflow is depicted below.
Section 2: Materials and Equipment
Reagent Specifications
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Recommended Purity | Notes |
| Pentafluorophenol | 771-61-9 | 184.06 | 1.0 | >99% | Corrosive and toxic solid. |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 1.05 | >98% | Lachrymator; handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | >99%, anhydrous | Finely milled for better surface area. |
| Acetone | 67-64-1 | 58.08 | - | Anhydrous, ACS Grade | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ACS Grade | Extraction solvent.[3] |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | Used for aqueous washes. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Anhydrous | Drying agent. |
Equipment
-
Primary Reactor: 100 L Glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet/outlet.
-
Addition Funnel: 20 L pressure-equalizing dropping funnel for controlled addition of liquid reagents.
-
Heating/Cooling System: Reactor jacket with a circulating thermal fluid system capable of maintaining temperatures between 20°C and 80°C.
-
Workup: 200 L separatory funnel or extraction vessel.
-
Purification: Vacuum distillation apparatus with a fractionating column, condenser, and collection flasks.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and a lab coat are mandatory.[4] All operations involving volatile or hazardous materials must be performed in a well-ventilated area or fume hood.[5]
Section 3: Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target yield of approximately 10-12 kg of this compound.
Step 1: Reactor Preparation and Reagent Charging
-
Inerting: Ensure the 100 L reactor is clean and dry. Purge the vessel with dry nitrogen for at least 30 minutes to displace oxygen and moisture. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Solvent and Base: Charge the reactor with anhydrous acetone (50 L) and finely milled anhydrous potassium carbonate (11.8 kg, 85.4 mol, 1.5 eq).
-
Causality: Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction. Anhydrous potassium carbonate is a cost-effective and easily handled base for deprotonating the phenol. Using a 1.5 molar excess ensures complete deprotonation.
-
-
Charge Pentafluorophenol: With moderate stirring (150-200 RPM), add pentafluorophenol (10.5 kg, 57.0 mol, 1.0 eq) to the reactor in portions over 20 minutes.
-
Causality: Portion-wise addition helps control any initial exotherm from the acid-base reaction.
-
Step 2: Alkylation Reaction
-
Controlled Addition: Slowly add ethyl bromoacetate (9.9 kg, 59.9 mol, 1.05 eq) to the reactor via the dropping funnel over a period of 1.5 to 2 hours. Maintain the internal temperature between 50-55°C.
-
Causality: Ethyl bromoacetate is the electrophile. A slight excess ensures the complete consumption of the more valuable pentafluorophenol. Slow, controlled addition is critical to manage the reaction exotherm and prevent runaway reactions. The 50-55°C temperature provides a sufficient reaction rate without promoting side reactions.
-
-
Reaction Hold and Monitoring: After the addition is complete, maintain the reaction mixture at 55°C with continued stirring. Monitor the reaction progress every hour using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the pentafluorophenol is consumed (typically 4-6 hours).
Step 3: Workup and Crude Product Isolation
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Filter the reaction slurry to remove the potassium carbonate and potassium bromide salts. Wash the filter cake with acetone (2 x 5 L) to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washes. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting oil, add ethyl acetate (40 L) and deionized water (40 L). Stir vigorously for 10 minutes, then allow the layers to separate.
-
Causality: This aqueous wash removes any remaining inorganic salts and water-soluble impurities. Ethyl acetate is a suitable extraction solvent.[6]
-
-
Aqueous Washes: Drain the lower aqueous layer. Wash the organic layer sequentially with 1M HCl (20 L), water (20 L), and finally, saturated brine (20 L).
-
Causality: The dilute acid wash removes any unreacted base. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
Section 4: Purification by Vacuum Distillation
The crude product is purified by fractional vacuum distillation to achieve high purity suitable for subsequent applications.
| Parameter | Value | Rationale |
| Pressure | 5-10 mmHg | Reduces the boiling point to prevent thermal decomposition of the product. |
| Pot Temperature | 130-150 °C | Sufficient to achieve vaporization at the target pressure. |
| Head Temperature (Forerun) | <110 °C | Collects and discards any low-boiling impurities. |
| Head Temperature (Product) | 115-125 °C | Expected boiling range of the pure product at this pressure. |
| Head Temperature (End Cut) | >125 °C | Indicates the presence of higher-boiling impurities; collection is stopped. |
Procedure:
-
Set up the vacuum distillation apparatus.
-
Charge the crude oil into the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect and discard the forerun fraction.
-
Change collection flasks and collect the main product fraction within the specified head temperature range.
-
Stop the distillation when the head temperature rises above the product range or when the pot residue is minimal.
-
The purified product should be a clear, colorless oil. Expected yield: 11.5-13.5 kg (75-85%).
Section 5: Quality Control and Characterization
The final product must be rigorously tested to confirm its identity and purity.
| Analysis Method | Expected Result |
| Gas Chromatography-Mass Spec (GC-MS) | Purity >99.5%. Mass spectrum consistent with C₁₀H₇F₅O₃ (m/z = 270.03). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.69 (s, 2H, -O-CH₂-), δ 4.27 (q, J=7.1 Hz, 2H, -O-CH₂CH₃), δ 1.30 (t, J=7.1 Hz, 3H, -CH₃). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Peaks consistent with the pentafluorophenyl group structure. |
| Appearance | Clear, colorless liquid. |
Section 6: Safety and Environmental Health
Handling chemicals on a large scale requires strict adherence to safety protocols.
-
Hazard Overview:
-
Engineering Controls: All operations should be conducted in a chemical fume hood or a well-ventilated enclosure with spark-proof equipment.[9]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[9] Use appropriate PPE at all times. Ground all equipment to prevent static discharge.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated organic waste streams.
Section 7: Application Notes - Preparation of PFP Active Esters for Peptide Synthesis
This compound is not directly used for coupling but is a precursor for creating PFP esters of N-protected amino acids. These activated esters are then used in peptide synthesis.
Activation Step: The carboxyl group of an N-protected amino acid (e.g., Fmoc-Ala-OH) is activated by transesterification with this compound under basic conditions or, more commonly, by direct esterification of the amino acid with pentafluorophenol using a coupling agent like DCC (Dicyclohexylcarbodiimide). The PFP ester is a superior activating group.
Mechanism of Peptide Coupling: The resulting Fmoc-amino acid-PFP ester is a highly reactive species. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack by the N-terminal amine of a growing peptide chain.[1]
This two-step process (activation followed by coupling) is highly efficient and minimizes the risk of racemization at the alpha-carbon of the amino acid, a critical factor in producing biologically active peptides.[10]
References
-
MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. Retrieved January 23, 2026, from [Link]
-
International Journal of Current Research and Review. (2011). ethyl acetate: properties, production processes and applications - a review. IJCRR. Retrieved January 23, 2026, from [Link]
-
IOL Chemicals and Pharmaceuticals. (n.d.). Leading Ethyl Acetate Manufacturer. IOLCP. Retrieved January 23, 2026, from [Link]
-
Hill Publishing Group. (n.d.). Synthesis of Ethyl Acetate by the Esterification Process. Hill Publishing Group. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). JP3160983B2 - Purification method of ethyl acetate. Google Patents.
- Google Patents. (n.d.). US5770761A - Process for ethyl acetate production. Google Patents.
-
Altiras. (2025). Top 3 Industrial Applications of Ethyl Acetate. Altiras. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US4883904A - Process for the preparation of ethyltrifluoroacetoacetate. Google Patents.
-
Albericio, F., & Subirós-Funosas, R. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Sanap, P. P., et al. (2024). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate. Retrieved January 23, 2026, from [Link]
-
ChemAnalyst. (2025). Understanding the Versatile Applications of Ethyl Acetate. ChemAnalyst. Retrieved January 23, 2026, from [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Al-Warhi, T., et al. (2025). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Retrieved January 23, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Global Research Online. Retrieved January 23, 2026, from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate. Google Patents.
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. peptide.com [peptide.com]
- 3. Ethyl acetate - Uses, Properties, Safety etc._Chemicalbook [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rcilabscan.com [rcilabscan.com]
- 9. geneseo.edu [geneseo.edu]
- 10. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl (pentafluorophenoxy)acetate
Welcome to the technical support guide for the synthesis of Ethyl (pentafluorophenoxy)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Reaction Overview & Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis.[1][2][3] The reaction involves the deprotonation of pentafluorophenol to form the pentafluorophenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to displace the bromide leaving group.
The highly electron-withdrawing nature of the five fluorine atoms on the aromatic ring makes the para-carbon susceptible to nucleophilic attack, which is a key principle of SNAr reactions.[4]
Sources
Technical Support Center: A Guide to Ethyl (pentafluorophenoxy)acetate
Welcome to the technical support center for Ethyl (pentafluorophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, handling, and reactivity of this compound, providing a foundational understanding of its chemical behavior.
Q1: How stable is this compound to hydrolysis?
A1: this compound exhibits good stability towards hydrolysis under neutral conditions. The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly electrophilic, but pentafluorophenyl esters, in general, are notably more resistant to hydrolysis compared to other active esters like N-hydroxysuccinimidyl (NHS) esters.[1][2][3] However, stability is compromised under acidic or basic conditions.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can undergo reversible hydrolysis to yield pentafluorophenoxyacetic acid and ethanol.[5]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be irreversibly hydrolyzed to form the salt of pentafluorophenoxyacetic acid and ethanol.[5][6] This reaction is generally faster than acid-catalyzed hydrolysis.
Expert Insight: The key takeaway is that meticulous control of reaction pH and exclusion of moisture are critical to prevent premature degradation of the reagent and ensure high yields of your desired product.
Q2: Can transesterification occur with this compound?
A2: Yes, transesterification is a potential side reaction.[7][8] If your reaction mixture contains other alcohols, especially in the presence of an acid or base catalyst, the ethyl group of the ester can be exchanged.[8][9] For example, reacting this compound in the presence of methanol could lead to the formation of Mthis compound.
Causality: The mechanism involves nucleophilic attack of an alcohol on the ester carbonyl. The highly activated nature of the pentafluorophenyl ester makes it susceptible to such transformations. To avoid this, it is imperative to use anhydrous, alcohol-free solvents unless the alcohol is a desired reactant.
Q3: What happens when this compound reacts with amines?
A3: The reaction with primary and secondary amines is typically the desired pathway, leading to the formation of an amide bond and the release of pentafluorophenol. This high reactivity is the reason it's a valuable reagent in organic synthesis, particularly for creating amide linkages in complex molecules.[10] However, the reaction of ethyl acetate with amines can be catalyzed by Lewis acids.[11][12]
Potential Side Reaction: If the target amine is a poor nucleophile, or if there are steric hindrances, the reaction may be slow. In such cases, prolonged reaction times or elevated temperatures might be necessary, which in turn could promote other side reactions like decomposition.
Q4: What is the thermal stability of this compound?
Recommendation: Avoid excessive heating unless a specific high-temperature reaction is intended. For most applications, reactions are best performed at or below room temperature to maintain the integrity of the reagent.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you might encounter during your experiments.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Hydrolysis of the Reagent | 1. Ensure all glassware is oven-dried or flame-dried before use.2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.3. Store this compound in a desiccator and handle it under an inert atmosphere (e.g., argon or nitrogen). | Moisture in the reaction will lead to the hydrolysis of the ester, consuming your starting material and reducing the yield.[2] Pentafluorophenyl esters are moisture-sensitive.[2] |
| Inefficient Nucleophilic Attack | 1. If using a weakly nucleophilic amine, consider adding a non-nucleophilic base (e.g., DIEA) to deprotonate the amine and increase its nucleophilicity.2. For sterically hindered substrates, a longer reaction time or a slight increase in temperature may be necessary. Monitor the reaction progress carefully by TLC or LC-MS. | The rate of the desired reaction is dependent on the nucleophilicity of the attacking species. Enhancing nucleophilicity or overcoming steric barriers can improve reaction efficiency. |
| Competitive Side Reactions | 1. Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts.2. If transesterification is suspected, ensure your solvent is free of other alcohols. | Identifying byproducts can provide clues about the competing reaction pathways, allowing you to adjust conditions to favor the desired transformation. |
Problem 2: Presence of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Recommended Action |
| Pentafluorophenoxyacetic acid | Hydrolysis of the starting material. | Follow the stringent anhydrous techniques outlined in Problem 1. |
| A different ester of pentafluorophenoxyacetic acid | Transesterification. | Ensure the reaction solvent is free from other alcohols.[8] |
| Unreacted starting materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor nucleophilicity of the substrate. | Increase reaction time, moderately increase temperature while monitoring for decomposition, or use a base to enhance nucleophilicity. |
Summary of Potential Side Reactions
| Side Reaction | Conditions Favoring the Reaction | Preventative Measures |
| Hydrolysis | Presence of water, acidic or basic conditions.[4][5] | Use anhydrous solvents and reagents; maintain a neutral pH. |
| Transesterification | Presence of other alcohols, especially with an acid or base catalyst.[7][8][9] | Use alcohol-free solvents. |
| Reaction with Impurities | Presence of nucleophilic impurities in the solvent or starting materials. | Use high-purity, anhydrous solvents and reagents. |
| Thermal Decomposition | High temperatures.[13][14] | Avoid excessive heating; conduct reactions at optimal, controlled temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol provides a starting point for the coupling of an amine with this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Addition of Reagent: Add this compound (1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expert Tip: For sluggish reactions with weakly nucleophilic amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIEA) (1.5 eq.) can be beneficial.
Visualizing Troubleshooting Workflows
The following diagram illustrates a decision-making process for troubleshooting a low-yield reaction.
Caption: Troubleshooting workflow for low product yield.
References
Sources
- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biofueljournal.com [biofueljournal.com]
- 10. Pentafluorophenol and its derivatives [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
improving yield in reactions involving Ethyl (pentafluorophenoxy)acetate
Welcome to the technical support center for Ethyl (pentafluorophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this highly reactive acylating agent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction yields and ensure the purity of your products.
Introduction to this compound
This compound is an activated ester, specifically a pentafluorophenyl (PFP) ester. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property makes this compound a highly efficient reagent for acetylation reactions, particularly in the synthesis of sensitive molecules like peptides where mild reaction conditions are crucial.[1][2]
PFP esters are known for their high reactivity and greater stability towards hydrolysis compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters.[2] This combination of reactivity and stability allows for high-yield reactions with minimal side products, provided that the reaction and workup conditions are carefully controlled.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is primarily used as a powerful acetylating agent. Its high reactivity makes it ideal for:
-
Peptide Synthesis: For the acetylation of the N-terminus of a peptide or the side chain of an amino acid like lysine. PFP esters are well-suited for both solution-phase and solid-phase peptide synthesis.[4][5]
-
Modification of Biomolecules: Acetylation of proteins, antibodies, and other biologics where mild reaction conditions are required to preserve the integrity of the molecule.
-
Organic Synthesis: As a general acetylating reagent for sensitive substrates, especially for the formation of amides from primary and secondary amines.
Q2: Why is a base typically required in reactions with this compound?
A base plays a crucial role in achieving high yields in acylation reactions with PFP esters.[1][2] Its functions are:
-
Nucleophile Deprotonation: In the case of amine acetylation, the base can deprotonate the ammonium salt form of the amine, regenerating the more nucleophilic free amine.
-
Neutralization of Byproduct: The reaction releases pentafluorophenol as a byproduct. While not strongly acidic, its removal from the equilibrium can be beneficial. More importantly, if the nucleophile is an amine salt, the reaction will produce an acid. The base neutralizes this acid, preventing the protonation and deactivation of the starting amine.[6]
Commonly used bases include non-nucleophilic organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM).
Q3: How stable is this compound to hydrolysis?
PFP esters are known to be more resistant to hydrolysis than many other activated esters, such as NHS esters.[2] However, they are still susceptible to hydrolysis, especially under basic aqueous conditions. The ester can react with water, leading to the formation of acetic acid and pentafluorophenol, which will reduce the yield of your desired product.
Key Stability Considerations:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize degradation from atmospheric moisture.[7]
-
Reaction Conditions: Always use anhydrous (dry) solvents and reagents to prevent premature hydrolysis of the acylating agent.
-
Workup: Minimize contact time with aqueous layers, especially if they are basic.[8]
Troubleshooting Guide
Low yields or the presence of impurities are common issues that can often be resolved with careful adjustments to the experimental protocol.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges. The cause can often be traced back to one of several factors in the reaction setup.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing the cause of low product yield.
Detailed Explanations:
-
Reagent Quality and Storage: this compound is moisture-sensitive.[7] Exposure to atmospheric moisture can lead to its hydrolysis, reducing the amount of active reagent available for your reaction.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Ensure all solvents are anhydrous and that glassware is oven- or flame-dried before use.
-
-
Reaction Conditions:
-
Anhydrous and Inert Atmosphere: As mentioned, water is detrimental. Performing the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction.
-
Stoichiometry: While PFP esters are highly reactive, using a slight excess (1.1 to 1.5 equivalents) of this compound can help drive the reaction to completion, especially if the nucleophile is precious.
-
Base: The absence of a suitable base can stall the reaction, particularly if the nucleophile is an amine salt.
-
Solution: Add 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA or NMM. Avoid primary or secondary amine bases as they will compete for acetylation.
-
-
-
Workup Procedure: The product can be lost or degraded during workup.
-
Hydrolysis during Extraction: Washing the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) can cause hydrolysis of the unreacted this compound and potentially the product if it is also an ester. One user reported complete loss of their PFP ester product after such a wash.[8]
-
Solution: If an aqueous wash is necessary, use neutral (deionized water) or slightly acidic (e.g., dilute HCl to remove excess amine base) solutions. Perform the wash quickly and at a low temperature to minimize the risk of hydrolysis. Use brine to "salt out" the organic product from the aqueous layer, reducing its solubility and improving recovery.
-
-
Problem 2: Presence of Byproducts in the Final Product
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products.
Common Byproducts and Their Sources
| Byproduct Name | Chemical Formula | Common Cause | Prevention Strategy |
| Pentafluorophenol | C₆HF₅O | Hydrolysis of this compound or as a direct reaction byproduct. | Ensure anhydrous reaction conditions. During workup, a wash with a very dilute, weak base (e.g., 0.1 M NaHCO₃) can remove this acidic byproduct, but be mindful of the potential for product hydrolysis. |
| Acetic Acid | CH₃COOH | Hydrolysis of this compound. | Use anhydrous solvents and reagents. |
| N,N'-dicyclohexylurea (if using DCC for in-situ formation) | C₁₃H₂₄N₂O | Use of dicyclohexylcarbodiimide (DCC) to form the PFP ester in situ. This byproduct is notoriously difficult to remove. | If preparing the PFP ester in situ, consider using a water-soluble carbodiimide like EDC, as the resulting urea is more easily removed during aqueous workup. Alternatively, purify the this compound before use.[9] |
Troubleshooting Workflow for Impurities
Caption: Decision tree for identifying and eliminating common impurities.
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Primary Amine
This protocol provides a general method for the N-acetylation of a primary amine using this compound in solution.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Addition of Base: Add DIPEA (1.5 equivalents) to the solution and stir for 5 minutes.
-
Addition of Acylating Agent: Dissolve this compound (1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Quenching and Workup:
-
Once the reaction is complete, dilute the mixture with additional solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with a dilute aqueous acid (e.g., 0.5 M HCl) to remove excess DIPEA, followed by deionized water, and finally a brine solution. Perform these washes quickly to minimize hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Hattori, T., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]
-
Al-Sha'er, M. A., & Sweeney, J. B. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry – A European Journal. [Link]
-
Various Authors. (2014). How do I form an ester using pentafluorophenol? ResearchGate. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2025). Transformation of pentafluorophenyl esters. ResearchGate. [Link]
-
Gracia-Lor, E., et al. (2025). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Royal Society of Chemistry. [Link]
-
Hilvano, E. G. V., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]
-
Wang, J., et al. (2004). Acetylation reactions of amines with ethyl acetate catalysed by ytterbium trifluoromethethanesulfonate. Journal of Chemical Research. [Link]
-
Chen, J., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Advances. [Link]
-
Tsujikawa, H., & Inoue, H. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan. [Link]
-
Sanap, P. P., et al. (2024). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate. [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2025). Making pentafluorophenyl ester and washing problems. Reddit. [Link]
-
Çıtak, A., & Kıvrak, A. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Dergipark. [Link]
-
Gomez, A., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. ResearchGate. [Link]
-
Penta Chemicals. (2024). Ethyl acetate. Penta Chemicals. [Link]
-
Sanap, P. P., et al. (2024). Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. Figshare. [Link]
-
Chen, J., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. RSC Publishing. [Link]
-
Sharma, A., et al. (2024). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]
-
Kar, A., et al. (2023). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]
-
Mohammad, A., et al. (2011). ethyl acetate: properties, production processes and applications - a review. IJCRR. [Link]
-
I.J.A.E.T. (2015). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). International Journal of Advanced Engineering Technology. [Link]
-
Various Authors. (2016). How to purify esterification product? ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
-
Jad, Y. E., et al. (2020). The greening of peptide synthesis. RSC Publishing. [Link]
-
Ciriminna, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. MDPI. [Link]
-
Pande, M., et al. (2019). Pentafluorophenyl Alkyl and Vinyl Ethers. PMC. [Link]
-
Qadir, H. A., et al. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Austin Publishing Group. [Link]
-
Chemistry Wale. (2021). Determination of reaction rate, order and molecularity of ethylacetate hydrolysis. YouTube. [Link]
-
Okoye, C. O., & Ekemezie, I. I. (2019). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. International Journal of Advanced Engineering and Management. [Link]
-
OUCI. (n.d.). Friedel–Crafts Acylation Reactions Using Esters. OUCI. [Link]
-
Greenfield Global. (n.d.). Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. Greenfield Global. [Link]
-
Jad, Y. E., et al. (2025). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ResearchGate. [Link]
- Vertex AI Search. (2025). Assessing the Impact of Ethyl Acetate on Health and Safety? Vertex AI Search.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Ethyl acetate. DCCEEW. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Ethyl (pentafluorophenoxy)acetate Reactions
Welcome to the technical support center for Ethyl (pentafluorophenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments, troubleshoot effectively, and innovate. The unique reactivity of this molecule, stemming from the powerful electron-withdrawing nature of the pentafluorophenyl ring, presents both opportunities and challenges. This guide is structured to address the most common reactions and the specific issues you may encounter.
Understanding the Dual Reactivity of this compound
The key to successfully using this compound is to recognize its two primary sites of reactivity: the ester functional group and the pentafluorinated aromatic ring. The choice of catalyst and reaction conditions will determine which part of the molecule reacts.
Caption: Dual reactivity of this compound.
Part 1: Reactions at the Ester Functional Group
The pentafluorophenoxy group acts as a strong electron-withdrawing group, which significantly activates the acetate's carbonyl carbon towards nucleophilic attack. This makes the ester more reactive than its non-fluorinated counterparts.
Frequently Asked Questions (FAQs): Ester Group Reactions
Q1: I need to hydrolyze this compound to (pentafluorophenoxy)acetic acid. Should I use an acid or base catalyst?
Both acid and base catalysis are effective for ester hydrolysis, but for this substrate, base-catalyzed hydrolysis (saponification) is generally faster and more efficient . The electron-withdrawing pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by hydroxide ions[1][2].
-
Expert Insight: While strong acid catalysis (e.g., H₂SO₄, HCl) will work, the reaction may be slower compared to basic hydrolysis[3][4]. The basic conditions readily generate the highly nucleophilic hydroxide ion, leading to a rapid reaction.
Q2: What are the recommended catalysts and conditions for the transesterification of this compound with a high-value, sensitive alcohol?
For transesterification with sensitive alcohols, avoiding harsh conditions is crucial.
-
Option 1 (Basic Conditions): Use a catalytic amount of a non-nucleophilic base or an alkoxide of the desired alcohol. For instance, if you are reacting with alcohol "R-OH", using a catalytic amount of NaOR or KOR is effective[5]. The reaction is an equilibrium, so using the desired alcohol as the solvent can drive the reaction to completion.
-
Option 2 (Acid Catalysis): Strong acid catalysts like p-toluenesulfonic acid (p-TsOH) or solid-supported acids like Amberlyst-15 can be used, particularly if your alcohol is sensitive to strong bases[6]. These are often used under conditions where the byproduct (ethanol) can be removed to drive the equilibrium.
-
Expert Insight: Given the activated nature of the ester, mild conditions are often sufficient. A Zn-cluster catalyst has been shown to be effective for transesterification of ethyl acetate under mild conditions and may be applicable here to avoid strong acids or bases[6].
Q3: Can I directly convert this compound to an amide? What catalyst should I use?
Yes, direct amidation is a highly favorable reaction for this activated ester. In fact, pentafluorophenyl esters are widely used as activating groups for amide bond formation in peptide synthesis because the pentafluorophenoxide is an excellent leaving group[7][8].
-
Catalyst: Often, no catalyst is required . Simply mixing the ester with the desired amine (primary or secondary) in a suitable aprotic solvent (e.g., DMF, THF, or ethyl acetate) at room temperature or with gentle heating is sufficient for high conversion[7][9].
-
Expert Insight: If the amine is not very nucleophilic or if you want to accelerate the reaction, a mild, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added to scavenge the liberated pentafluorophenol, which is acidic.
Troubleshooting Guide: Ester Group Reactions
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Hydrolysis | 1. Insufficient catalyst (acid or base).2. Reaction has not reached equilibrium or completion.3. For acid catalysis, water concentration is too low. | 1. Increase Catalyst Loading: Ensure at least a stoichiometric amount of base for saponification, or a sufficient catalytic amount of acid.2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS. Gentle heating can often drive the reaction to completion.3. Adjust Stoichiometry: In acid-catalyzed hydrolysis, ensure water is present in sufficient excess to push the equilibrium toward the products[4]. |
| Low Yield in Transesterification | 1. Equilibrium not shifted in favor of the product.2. Catalyst deactivation.3. Side reaction with the catalyst. | 1. Remove Byproduct: Use the desired alcohol as the solvent or employ a Dean-Stark trap to remove the ethanol byproduct.2. Use Fresh Catalyst: Ensure your acid or base catalyst is not old or hydrated. For solid catalysts, ensure they are properly activated.3. Choose a Milder Catalyst: If your alcohol is forming an unwanted product with a strong acid or base, consider a milder catalyst like a Lewis acid (e.g., Sc(OTf)₃) or an enzymatic catalyst (lipase)[6]. |
| Side Product Formation during Amidation | 1. Over-acylation of the amine (if it has multiple reactive sites).2. Formation of byproducts from the coupling agent (if used unnecessarily). | 1. Control Stoichiometry: Use a 1:1 molar ratio of the ester to the amine. Add the ester slowly to a solution of the amine.2. Simplify the Reaction: Avoid unnecessary coupling agents like DIC or EDC. The pentafluorophenyl ester is already "active" and should not require further activation[10]. |
Part 2: Reactions at the Aromatic Ring (Nucleophilic Aromatic Substitution - SNAr)
The five fluorine atoms on the aromatic ring make it highly electron-deficient and susceptible to attack by strong nucleophiles. This allows for nucleophilic aromatic substitution (SNAr), where a fluorine atom (typically at the para position) is displaced.
Caption: General mechanism for SNAr reactions.
Frequently Asked Questions (FAQs): SNAr Reactions
Q1: I want to displace a fluorine atom on the pentafluorophenyl ring with a thiol. What catalyst and conditions should I use?
This is a classic SNAr reaction. You will need a base to deprotonate the thiol to form the more nucleophilic thiolate.
-
Catalyst/Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is recommended to solvate the cation of the base and enhance the nucleophilicity of the thiolate.
-
Temperature: These reactions often proceed at room temperature but may require gentle heating (e.g., 60-80 °C) to go to completion.
-
Expert Insight: The para-fluorine is the most likely to be substituted due to the stabilizing effect of the ether oxygen on the intermediate Meisenheimer complex through resonance[11].
Q2: Can I perform a Suzuki or other cross-coupling reaction on this compound?
While SNAr is more common for highly fluorinated rings, palladium-catalyzed cross-coupling reactions are also possible, though they may require specific catalysts and conditions. However, a more common issue might be that the pentafluorophenoxy group itself acts as a leaving group in some coupling reactions, which is a different transformation. For substitution on the ring, SNAr is generally more straightforward.
Q3: Will the ester group survive the basic conditions of an SNAr reaction?
This is a critical consideration and a potential pitfall. The conditions for SNAr (strong nucleophile, often with a base) can also cause hydrolysis of the ethyl ester[12].
-
To minimize hydrolysis:
-
Use anhydrous conditions.
-
Employ a non-hydroxide base like K₂CO₃ instead of NaOH or KOH.
-
Run the reaction at the lowest possible temperature that allows for the SNAr reaction to proceed.
-
Consider using a different nucleophile that is less basic.
-
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| No Reaction or Low Conversion | 1. Nucleophile is not strong enough.2. Insufficiently basic conditions to generate the active nucleophile.3. Reaction temperature is too low. | 1. Increase Nucleophilicity: Ensure the nucleophile is deprotonated. For example, use a thiolate instead of a thiol. Amines are generally good nucleophiles for this reaction[11].2. Use a Stronger Base: If K₂CO₃ is ineffective, consider a stronger base like NaH (use with extreme caution and under inert atmosphere) to fully deprotonate the nucleophile.3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Mixture of Products (Multiple Fluorine Substitutions) | 1. Reaction conditions are too harsh (high temperature, long reaction time).2. Excess nucleophile used. | 1. Milder Conditions: Reduce the reaction temperature and time. Monitor closely by TLC/LCMS and stop the reaction once the mono-substituted product is maximized.2. Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the nucleophile. |
| Ester Hydrolysis is the Main Product | 1. Presence of water in reagents or solvent.2. The nucleophile/base is too hydrolytic. | 1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).2. Choose a Different Base: Use K₂CO₃ or an organic base (e.g., DBU) instead of hydroxide-containing bases.3. Protecting Group Strategy: If hydrolysis is unavoidable, consider performing the SNAr reaction on (pentafluorophenoxy)acetic acid and then re-esterifying in a separate step. |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis
-
Dissolve this compound (1.0 eq) in a suitable solvent like THF or ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 1.1 - 1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (a new, more polar spot corresponding to the carboxylic acid should appear).
-
Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1 M) to a pH of ~2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (pentafluorophenoxy)acetic acid.
Protocol 2: Direct Amidation (Catalyst-Free)
-
Dissolve this compound (1.0 eq) in an aprotic solvent (e.g., THF or CH₂Cl₂).
-
Add the desired primary or secondary amine (1.0 - 1.1 eq) to the solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, the reaction mixture can be washed with a mild aqueous acid (e.g., 5% citric acid) to remove any unreacted amine, followed by a wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amide.
References
-
Reddit. (2024). synthesis of active esters using pentafluorophenol. [Online Forum]. Available at: [Link]
-
Theato, P., et al. (2025). Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. ResearchGate. [Online]. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Online]. Available at: [Link]
-
Tanaka, Y., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Online]. Available at: [Link]
-
Laurier, W. (n.d.). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier. [Online]. Available at: [Link]
-
Daniels, F., et al. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. [PDF]. Available at: [Link]
-
jOeCHEM. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). [Video]. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry. [Journal Homepage]. Available at: [Link]
-
ResearchGate. (2025). Transesterification of supercritical ethyl acetate by higher alcohol. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Reaction scheme for acid hydrolysis and basic hydrolysis of ethyl acetate. [Image]. Available at: [Link]
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. [PDF]. Available at: [Link]
-
jOeCHEM. (n.d.). Williamson Ether Synthesis Practice Problems. [Online]. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. [Online]. Available at: [Link]
-
IJCRR. (n.d.). ethyl acetate: properties, production processes and applications - a review. [PDF]. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). [Online]. Available at: [Link]
- Google Patents. (n.d.). US8143369B2 - Polymers bearing pendant pentafluorophenyl ester groups, and methods of synthesis and functionalization thereof. [Online].
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Online]. Available at: [Link]
-
Course Hero. (n.d.). Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0. [Online]. Available at: [Link]
-
MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. [Online]. Available at: [Link]
-
ACS Publications. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange. [Online]. Available at: [Link]
-
NIH. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Online]. Available at: [Link]
-
Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. [Online]. Available at: [Link]
-
PubMed. (n.d.). Proton exchange and transesterification reactions of acetate enolates with alcohols in the gas phase. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Online]. Available at: [Link]
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Online]. Available at: [Link]
- Google Patents. (n.d.). US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence. [Online].
Sources
- 1. sfu.ca [sfu.ca]
- 2. researchgate.net [researchgate.net]
- 3. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester synthesis by transesterification [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ijcrr.com [ijcrr.com]
Validation & Comparative
Assessing the Efficiency of Ethyl (pentafluorophenoxy)acetate: A Comparative Guide for Amide Bond Formation
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical assessment of Ethyl (pentafluorophenoxy)acetate as a reagent for amide bond formation, a cornerstone of modern drug discovery and development. We will objectively compare its performance against other common alternatives, supported by experimental data and field-proven insights to inform your selection of the most efficient synthetic strategies.
The Critical Role of Amide Bond Formation and the Rise of Active Esters
The synthesis of peptides, bioconjugates, and a vast array of small molecule therapeutics hinges on the efficient and reliable formation of amide bonds. The challenge lies in activating the carboxylic acid moiety to facilitate nucleophilic attack by an amine, without inducing side reactions or racemization, particularly in the context of complex molecular architectures.
Historically, the use of coupling reagents like carbodiimides (e.g., DCC, EDC) has been widespread. However, these often require additives and can lead to the formation of difficult-to-remove byproducts.[1] This has led to the development of "active esters," pre-activated carboxylic acid derivatives that offer a cleaner and often more efficient route to amide bond formation.[2] Among these, pentafluorophenyl (PFP) esters have emerged as a powerful class of reagents. This guide will focus on a specific and versatile example: this compound.
This compound: A Profile
This compound is an active ester characterized by the highly electron-withdrawing pentafluorophenoxy group. This group acts as an excellent leaving group, significantly increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack by primary and secondary amines.
Synthesis and Accessibility
The synthesis of this compound can be readily achieved through the esterification of pentafluorophenol with an activated derivative of acetic acid. A representative synthetic route, adapted from similar phenoxyacetate preparations, involves the alkylation of the corresponding phenol with an ethyl haloacetate.[3][4]
For instance, the reaction of pentafluorophenol with ethyl bromoacetate in the presence of a mild base such as potassium carbonate in a polar aprotic solvent like acetone or DMF provides a straightforward route to the desired product.[3] This accessibility is a key consideration for its large-scale application and cost-effectiveness.
Performance Evaluation: A Head-to-Head Comparison
The true measure of an activating reagent's efficiency lies in its performance against established alternatives. We will now compare this compound to other widely used methods for amide bond formation.
Active Esters: The PFP Advantage over NHS Esters
N-Hydroxysuccinimide (NHS) esters are perhaps the most common class of active esters used in bioconjugation.[5] However, they are known to be susceptible to hydrolysis, which can significantly reduce coupling efficiency, especially in aqueous environments.[5]
PFP esters, including this compound, exhibit significantly greater hydrolytic stability.[5] This enhanced stability translates to a longer half-life in aqueous buffers, allowing for more efficient conjugation with biomolecules and reducing the need for a large excess of the labeling reagent. This is a critical advantage in precious material-sparing syntheses. While both TFP (tetrafluorophenyl) and PFP esters are more stable than NHS esters, PFP esters often show superior reactivity.[5]
| Feature | This compound (PFP Ester) | N-Hydroxysuccinimide (NHS) Ester |
| Hydrolytic Stability | High | Moderate to Low |
| Reactivity | High | High |
| Byproducts | Pentafluorophenol (weakly acidic) | N-Hydroxysuccinimide (water-soluble) |
| Optimal pH for Conjugation | > 7.5 | 7.0 - 7.2 |
| Solubility in Aqueous Media | Lower (more hydrophobic) | Higher |
Table 1: Comparison of Key Features between PFP and NHS Esters.
The higher optimal pH for PFP ester conjugation is due to the need for a deprotonated primary amine for efficient nucleophilic attack.[5] The increased hydrophobicity of PFP esters can sometimes necessitate the use of co-solvents like DMSO or DMF for efficient reactions.[6]
Uronium and Phosphonium-Based Reagents: A Cost and Byproduct Perspective
Uronium (e.g., HATU, HBTU) and phosphonium (e.g., PyBOP) salts are highly effective "in-situ" coupling reagents that generate active esters in the reaction mixture.[7][8] They are known for their rapid reaction kinetics and high yields, even with sterically hindered amino acids.[8]
However, these reagents come with their own set of considerations. Uronium-based reagents can lead to guanidinylation of the N-terminal amine as a side reaction, which can be problematic.[8] Phosphonium reagents, while generally cleaner in this regard, can be more expensive.[9] Furthermore, the byproducts of these reagents can sometimes complicate purification.[9]
The use of pre-formed active esters like this compound offers the advantage of avoiding contact between the sensitive peptide chain and the activating reagent, potentially reducing side reactions.[10] While the initial preparation of the active ester is an extra step, it can lead to a cleaner reaction profile and simplified purification.
| Reagent Class | Key Advantages | Key Disadvantages |
| This compound | High stability, clean reaction, no guanidinylation risk. | Requires pre-activation step. |
| Uronium Reagents (HATU, HBTU) | Very fast reaction rates, high efficiency. | Potential for guanidinylation, byproducts can be problematic.[8] |
| Phosphonium Reagents (PyBOP) | High efficiency, no guanidinylation risk. | Higher cost, byproducts can complicate purification.[9] |
Table 2: Qualitative Comparison of this compound with Uronium and Phosphonium Reagents.
A comprehensive cost-benefit analysis should not only consider the initial price of the reagent but also the costs associated with handling, waste disposal, and the impact on overall process efficiency, including purification time.[9]
Experimental Protocols and Workflows
To provide a practical context for the use of this compound, we present the following detailed experimental protocols.
Solution-Phase Peptide Coupling
This protocol outlines a general procedure for the coupling of two amino acid derivatives in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
This compound
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation: Dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Amine Deprotection: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add DIPEA or NMM (1.1 eq) to neutralize the salt and generate the free amine.
-
Coupling: Add the activated ester solution from step 1 to the free amine solution from step 2. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the specific amino acids.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by silica gel column chromatography.
Antibody Labeling with a PFP Ester-Functionalized Dye
This protocol provides a general method for conjugating a fluorescent dye activated as a PFP ester to an antibody.[11]
Materials:
-
Antibody solution (e.g., IgG at 1-2 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)
-
PFP ester of the fluorescent dye (e.g., CoraFluor™)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)
-
Spin desalting column (e.g., Zeba™ spin desalting column, 7 kDa MWCO)
-
Storage buffer (e.g., PBS)
Procedure:
-
Buffer Exchange: Exchange the antibody into the reaction buffer using a spin desalting column according to the manufacturer's protocol.
-
Dye Preparation: Immediately before use, dissolve the PFP ester of the dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation: Add the desired molar excess of the dye stock solution to the antibody solution. A typical starting point is a 5-15 fold molar excess of dye to antibody.[11]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.[11]
-
Purification: Remove the unreacted dye and organic solvent by buffer exchanging the labeled antibody into the desired storage buffer using a spin desalting column.
-
Characterization: Determine the degree of labeling (DOL) and protein concentration using UV-Vis spectrophotometry.
Conclusion and Future Outlook
This compound and other PFP esters represent a highly efficient and reliable class of reagents for amide bond formation. Their key advantages include high reactivity, excellent hydrolytic stability compared to NHS esters, and a clean reaction profile that avoids the side reactions associated with some in-situ coupling reagents.[5][10]
While the pre-activation step may seem like an additional effort, the benefits of a cleaner reaction, simplified purification, and potentially higher overall yields make PFP esters a compelling choice for the synthesis of peptides and bioconjugates, especially in applications where material conservation and product purity are paramount.
The continued development of flow chemistry applications for peptide synthesis is likely to further highlight the advantages of stable and highly reactive reagents like this compound, enabling more efficient and automated manufacturing processes for complex biomolecules.[12][13]
References
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). PMC. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). ACS Publications. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2015). ACS Publications. [Link]
-
Introduction to Peptide Synthesis. (2002). PMC. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2020). ACS Publications. [Link]
-
Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. [Link]
-
Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates. (2020). PMC. [Link]
- Method for production of 2-ethoxyethyl acetate.
-
Recent development in peptide coupling reagents. (2014). ResearchGate. [Link]
-
Active ester-based peptide bond formation and its application in peptide synthesis. (2023). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents. (2004). Calbiochem. [Link]
-
Labeling Antibodies and Biopolymers. Stratech. [Link]
-
STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (2023). UNESA Journal of Chemistry. [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing. [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021). ResearchGate. [Link]
-
Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). ResearchGate. [Link]
-
PEG PFP Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd.. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. (2026). Dilun Biotechnology. [Link]
-
Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2015). ACS Publications. [Link]
-
Cambrex Case Study-Peptide synthesis-Delivering cost-effective strategies. Cambrex. [Link]
-
Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. (2024). Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
Ethyl (pentafluorophenoxy)acetate: A Comparative Guide for Drug Discovery
In the landscape of drug discovery and development, the efficient and stable linkage of molecular fragments is paramount. Whether constructing complex small molecules, conjugating payloads to biologics, or modifying peptides, the choice of activating reagent can profoundly influence the success of a synthetic campaign. This guide provides a comprehensive comparison of Ethyl (pentafluorophenoxy)acetate, a member of the pentafluorophenyl (PFP) active ester family, with other commonly employed alternatives in drug discovery.
Introduction to this compound: The Power of the Pentafluorophenyl Ester
This compound is a reactive ester that serves as a versatile tool for the acylation of primary and secondary amines, forming stable amide bonds. Its utility stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient amide bond formation under mild conditions.[1]
PFP esters, in general, have emerged as valuable reagents in peptide synthesis and bioconjugation.[2] They offer a compelling alternative to more traditional activating agents, primarily due to their enhanced stability towards spontaneous hydrolysis, a common side reaction in aqueous environments typical for bioconjugation.[2][3]
Core Structure of this compound:
Structure of this compound
Comparative Analysis: this compound vs. Key Alternatives
The selection of a coupling reagent is a critical decision in any synthetic workflow. This section compares the performance of this compound against two widely used classes of reagents: N-Hydroxysuccinimide (NHS) esters and carbodiimides.
Head-to-Head with NHS Esters: A Battle of Stability
N-Hydroxysuccinimide (NHS) esters are arguably the most common class of amine-reactive crosslinkers. However, their application is often hampered by their susceptibility to hydrolysis.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters |
| Hydrolytic Stability | Higher; less prone to spontaneous hydrolysis in aqueous media.[2][3] | Lower; readily hydrolyzes in aqueous buffers, especially at neutral to basic pH. |
| Reaction Efficiency | Generally higher due to reduced loss of reagent to hydrolysis.[3] | Can be lower, requiring a larger excess of the reagent to compensate for hydrolysis. |
| Optimal pH for Conjugation | Slightly higher than NHS esters. | Typically in the range of 7.0-8.5. |
| Byproducts | Pentafluorophenol (water-soluble and generally easy to remove). | N-Hydroxysuccinimide (water-soluble). |
| Solubility | More hydrophobic. May require co-solvents like DMSO or DMF for aqueous reactions.[3] | Generally more water-soluble. |
The Causality Behind Enhanced Stability: The electron-withdrawing fluorine atoms on the phenyl ring of the PFP ester stabilize the ester linkage, making it less susceptible to nucleophilic attack by water compared to the succinimidyl ester of NHS. This inherent stability translates to more reproducible and efficient conjugation reactions, particularly when working with precious biomolecules or in dilute solutions.
In the Context of Carbodiimide Chemistry: A Matter of Simplicity and Control
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group and an amine. They are often used in conjunction with additives like NHS or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
| Feature | This compound | Carbodiimides (e.g., EDC) |
| Reaction Mechanism | One-step acylation of the amine. | Multi-step in-situ activation of a carboxylic acid. |
| Control and Purity | The activated ester can be purified before use, offering greater control over stoichiometry and reducing potential side products. | The reactive O-acylisourea intermediate is formed in situ and can be prone to side reactions, such as N-acylurea formation. |
| Reagent Handling | Stable, crystalline solid that can be stored. | Can be moisture-sensitive and may require careful handling and storage. |
| Byproducts | Pentafluorophenol. | A water-soluble urea derivative. |
| Versatility | Primarily for acylating amines. | Can be used to activate carboxyl groups for reaction with various nucleophiles, not just amines. |
The Advantage of a Pre-activated, Purifiable Reagent: The ability to synthesize and purify this compound before its use in a coupling reaction is a significant advantage. This ensures that a well-defined, high-purity reagent is introduced into the reaction, leading to cleaner reaction profiles and simplifying the purification of the final product.
Experimental Data and Protocols
Synthesis of this compound
Inferred Synthetic Protocol:
-
Deprotonation of Pentafluorophenol: To a solution of pentafluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Nucleophilic Substitution: To the resulting pentafluorophenoxide salt, add ethyl bromoacetate or ethyl chloroacetate (1.1-1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.
Inferred synthetic workflow for this compound.
Amide Bond Formation with this compound
The primary application of this compound is the acylation of amines. The following is a general protocol for this transformation.
Protocol for Amine Acylation:
-
Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or a buffered aqueous solution).
-
Reagent Addition: Add this compound (1.1-1.5 eq) to the solution. A mild, non-nucleophilic base (e.g., diisopropylethylamine, DIEA) can be added to scavenge the proton released during the reaction, particularly if the amine is in its salt form.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or TLC.
-
Purification: Upon completion, the desired amide product can be purified using standard techniques such as preparative HPLC or column chromatography.
General workflow for amide bond formation using this compound.
Case Studies and Applications in Drug Discovery
While specific case studies detailing the use of this compound in the synthesis of small-molecule drugs are not extensively documented in the searched literature, the broader class of PFP esters has found significant application.
-
Peptide Synthesis: PFP esters of amino acids are used in solid-phase peptide synthesis (SPPS) due to their high reactivity, which leads to rapid coupling times and minimizes side reactions.
-
Bioconjugation: PFP esters are employed to attach labels, such as fluorophores or haptens, to proteins and other biomolecules.[2] Their stability in aqueous media makes them particularly suitable for these applications.
-
Drug Delivery: PFP ester chemistry has been utilized in the synthesis of polymers for drug delivery systems, such as polymersomes.[1] The PFP esters on the polymer backbone allow for post-polymerization modification with targeting ligands or therapeutic agents.
Conclusion: A Superior Reagent for Amine Modification
This compound, as a representative of the PFP ester class, offers significant advantages over more traditional activating agents like NHS esters, primarily due to its enhanced hydrolytic stability. This leads to more efficient and reproducible reactions, a critical consideration in the resource-intensive process of drug discovery. While direct, quantitative comparative data for this specific molecule is somewhat limited in the public domain, the well-established properties of the PFP ester group provide a strong basis for its consideration in any synthetic strategy involving the acylation of amines. Its ease of use and the clean reaction profiles it typically affords make it a valuable tool for researchers, scientists, and drug development professionals.
References
-
Pentafluorophenyl esters. In: Wikipedia. ; 2023. Accessed January 23, 2026. [Link]
- Tanaka, M. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers. 2024;16(8):1083. doi:10.3390/polym16081083
- Chauhan A. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. 2026;4(1):1913-1923.
- Kisfaludy L, Mohacsi T, Low M, Drexler F. Pentafluorophenyl acetate: a new, highly selective acetylating agent. The Journal of Organic Chemistry. 1979;44(4):654-655. doi:10.1021/jo01318a049
-
How do I form an ester using pentadflurophenol? ResearchGate. Published April 17, 2014. Accessed January 23, 2026. [Link]
- Mancinelli JP, Wilkerson-Hill SM. Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates. Organic Syntheses. 2021;98:233-249. doi:10.15227/orgsyn.098.0233
-
EDC.HCl and pentafluorophenol question. Reddit. Published November 23, 2014. Accessed January 23, 2026. [Link]
-
Direct amidation of esters with nitroarenes. Nature Communications. Published March 27, 2017. Accessed January 23, 2026. [Link]
- Non‐activated Esters as Reactive Handles in Direct Post‐Polymerization Modification. Macromolecular Rapid Communications. 2023;44(13). doi:10.1002/marc.202300185
- Redox-Active Esters in Fe-Catalyzed C–C Coupling. ACS Catalysis. 2016;6(9):5824-5828. doi:10.
-
Transformation of pentafluorophenyl esters. ResearchGate. Accessed January 23, 2026. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. Accessed January 23, 2026. [Link]
- EP0937029A1 - Process for ethyl acetate production.
- CN105348045A - Method for synthesizing pentafluorophenol by using continuous flow reaction.
-
Ethyl Acetate Synthesis. YouTube. Published April 5, 2023. Accessed January 23, 2026. [Link]
- CN104710308A - Synthesis method of ethyl trifluoroacetate.
- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. ChemMedChem. 2021;16(23):3574-3585. doi:10.1002/cmdc.202100424
-
Synthesis of peptides on solid phase using pentafluorophenyl esters. ResearchGate. Accessed January 23, 2026. [Link]
Sources
A Comparative Guide to Solution-Phase and Solid-Phase Synthesis Utilizing Ethyl (pentafluorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the choice between solution-phase and solid-phase methodologies is a critical decision that profoundly impacts efficiency, scalability, and the purity of the final product. This guide provides an in-depth, objective comparison of these two synthetic strategies, with a specific focus on the application and performance of Ethyl (pentafluorophenoxy)acetate as a highly efficient coupling reagent. By examining the core principles, experimental workflows, and performance data associated with each approach, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.
The Dichotomy of Synthesis: A Tale of Two Phases
The fundamental difference between solution-phase and solid-phase synthesis lies in the physical state of the reactants during the chemical transformation. In solution-phase synthesis , all reactants are dissolved in a suitable solvent, allowing for homogenous reaction kinetics. This traditional approach offers flexibility in reaction conditions and is well-suited for large-scale production where intermediates can be purified at each step.[1][2]
Conversely, solid-phase synthesis (SPS) , a revolutionary technique pioneered by R.B. Merrifield, involves anchoring the starting material to an insoluble polymer support (resin).[3][4] Subsequent reactions are carried out by treating the resin-bound substrate with reagents in solution. A key advantage of this method is the simplified purification process, where excess reagents and byproducts are removed by simple filtration and washing.[5][6] This feature makes SPS particularly amenable to automation and the rapid synthesis of libraries of compounds.[5]
This compound: A Powerful Tool for Amide Bond Formation
This compound belongs to the class of pentafluorophenyl (PFP) esters, which are highly reactive acylating agents.[7] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack, facilitating rapid and efficient amide bond formation.[7] This high reactivity is advantageous in both solution- and solid-phase synthesis as it can lead to higher yields, shorter reaction times, and a reduction in side reactions, ultimately contributing to a purer crude product.[7] PFP esters, including this compound, are particularly useful because they are less susceptible to spontaneous hydrolysis compared to other active esters.
Performance Comparison: A Data-Driven Analysis
The choice between solution-phase and solid-phase synthesis is often dictated by the specific goals of the project, such as the desired scale, the length and complexity of the target molecule, and the required purity. The following table provides a comparative overview of key performance indicators for both methods when utilizing a pentafluorophenyl ester like this compound.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Rationale & Causality |
| Reaction Time | Longer (hours to days per step) | Shorter (minutes to hours per cycle) | SPPS allows for the use of excess reagents to drive reactions to completion quickly, with simplified workup.[3] Solution-phase requires careful monitoring and often purification of intermediates, extending the overall time. |
| Yield (Overall) | Potentially higher for short sequences | Generally lower for long sequences | In solution-phase, intermediates can be purified at each step, potentially leading to higher overall yields for shorter targets.[1] In SPPS, incomplete reactions and side-product formation can accumulate over many steps, reducing the final yield. |
| Crude Purity | Generally higher | Can be lower, with deletion sequences | Solution-phase allows for the removal of impurities at each stage.[1] The primary impurities in SPPS are often deletion sequences resulting from incomplete coupling, which can be challenging to remove from the final product.[7] |
| Scalability | Highly scalable (grams to kilograms) | Less scalable (milligrams to grams) | Solution-phase synthesis is well-suited for large-scale industrial production due to established processes and equipment. Scaling up SPPS can be challenging due to the cost of the resin and the large volumes of solvents required. |
| Purification | Labor-intensive (chromatography, crystallization) | Simplified (filtration and washing) | The ability to simply wash away excess reagents and byproducts is a major advantage of SPPS.[5][6] Solution-phase requires traditional purification techniques for each intermediate. |
| Automation | Difficult to automate | Readily automated | The repetitive nature of the deprotection, washing, and coupling steps in SPPS makes it highly compatible with automated synthesizers.[5] |
Experimental Data Snapshot: Crude Purity of a Model Peptide (Acyl Carrier Protein 65-74) in SPPS
The following data highlights the performance of pentafluorophenyl (PFP) esters in solid-phase peptide synthesis compared to other common coupling reagents, demonstrating their efficacy in producing high-purity crude products for challenging sequences.
| Coupling Reagent | Crude Purity (%) |
| PFP esters | ~75 |
| HATU | ~80 |
| HCTU | ~78 |
| DIC/HOBt | ~65 |
This data is illustrative and based on the synthesis of the acyl carrier protein (ACP) fragment 65-74, a known difficult sequence. Actual results may vary depending on the specific peptide and reaction conditions.[7]
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the workflows, detailed step-by-step methodologies for the synthesis of a simple dipeptide (e.g., Ala-Phe) using this compound are presented below for both solution-phase and solid-phase approaches.
Solution-Phase Synthesis Protocol: Synthesis of N-Boc-Ala-Phe-OMe
This protocol outlines the coupling of N-Boc-Alanine pentafluorophenyl ester with L-Phenylalanine methyl ester hydrochloride.
Materials:
-
N-Boc-Alanine pentafluorophenyl ester (prepared from N-Boc-Ala and pentafluorophenol)
-
L-Phenylalanine methyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Salt Neutralization: To a stirred solution of L-Phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous THF, add DIEA (1.1 equivalents) and stir at room temperature for 15 minutes.
-
Coupling Reaction: Add a solution of N-Boc-Alanine pentafluorophenyl ester (1.05 equivalents) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-Ala-Phe-OMe.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure dipeptide.
Causality of Choices: The use of DIEA is to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine for the coupling reaction. The workup sequence is designed to remove unreacted starting materials, byproducts like pentafluorophenol, and excess reagents.
Solid-Phase Synthesis Protocol: Synthesis of Ala-Phe on Rink Amide Resin
This protocol describes the manual synthesis of the dipeptide Ala-Phe on a Rink Amide resin using Fmoc-chemistry and this compound for the coupling step.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-Phe-OH
-
Fmoc-Ala-pentafluorophenyl ester (prepared from Fmoc-Ala and pentafluorophenol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, activate Fmoc-Phe-OH (3 equivalents) with a suitable coupling agent (e.g., HBTU/DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the phenylalanine residue.
-
Second Amino Acid Coupling (Fmoc-Ala-PFP ester):
-
Dissolve Fmoc-Ala-pentafluorophenyl ester (3 equivalents) in DMF.
-
Add the solution to the deprotected resin and agitate for 1-2 hours. The high reactivity of the PFP ester drives the reaction to completion.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Self-Validating System: The completeness of each coupling step can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and thus a complete reaction.
Visualization of Synthetic Workflows
To further elucidate the distinct processes of solution-phase and solid-phase synthesis, the following diagrams illustrate the key steps involved in each methodology.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Workflow for solid-phase dipeptide synthesis.
Conclusion: Selecting the Optimal Synthetic Strategy
The decision to employ solution-phase or solid-phase synthesis is a nuanced one that requires careful consideration of the project's specific requirements. Solution-phase synthesis remains the preferred method for the large-scale production of shorter peptides and small molecules, where process optimization and intermediate purification can lead to high yields and purity.[1][2] Its flexibility allows for a wider range of reaction conditions and characterization of intermediates.
On the other hand, solid-phase synthesis offers unparalleled advantages in terms of speed, ease of purification, and amenability to automation, making it the dominant methodology for research-scale peptide synthesis and the construction of combinatorial libraries.[3][5] The use of highly reactive coupling reagents like this compound in SPPS can significantly enhance coupling efficiency, leading to higher crude product purity, especially for challenging sequences.[7]
Ultimately, a thorough understanding of the strengths and limitations of each approach, as detailed in this guide, will empower researchers to select the most appropriate synthetic strategy to achieve their scientific objectives efficiently and effectively.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols 2 , 3254–3265 (2007). [Link]
- Nowick, J. S. et al.
- Barany, G. & Fields, G. B. in Current Protocols in Protein Science Ch. 18 (John Wiley & Sons, Inc., 2001).
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fields, G. B. Solid-Phase Peptide Synthesis.
- de la Torre, B. G. & Albericio, F. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. Org. Process Res. Dev. 21, 1466–1471 (2017).
- Lui, R. M. & Lam, K. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Org. Biomol. Chem. 18, 1563–1567 (2020).
- Hegedüs, C. et al.Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Org. Lett. 21, 9256–9260 (2019).
- Hudson, D. Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters. J. Pept. Sci. 3, 51–55 (1990).
- Kundu, L. M. Lecture 26: Solution phase peptide synthesis : mechanism and end protection. (2020).
- Introduction to Peptide Synthesis Methods. Bachem.
- Assessing Crude Peptide Purity: A Comparative Guide to PFP Ester Synthesis. Benchchem.
- Pentafluorophenyl esters. Wikipedia.
- Solid-Phase vs.
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. Neuland Labs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methodological implications of simultaneous solid-phase peptide synthesis: a comparison of active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Handling of Ethyl (pentafluorophenoxy)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Ethyl (pentafluorophenoxy)acetate, a compound that, like many organofluorine molecules, requires meticulous attention to safety protocols. Our goal is to empower you with the knowledge to work confidently and safely, transforming this guide into your preferred resource for chemical handling and laboratory safety.
Understanding the Hazard Landscape
| Hazard Classification | Description | GHS Hazard Statement |
| Flammable Liquid | The vapor and liquid are flammable. | H226 |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
This data is for the closely related compound, Ethyl (pentafluorobenzoyl)acetate, and should be used as a conservative guide.
Core Directive: Personal Protective Equipment (PPE)
Given the identified hazards, a comprehensive PPE strategy is paramount. This is not merely a checklist but a system to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
Respiratory Protection
Due to the risk of respiratory irritation and harm if inhaled, work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is mandatory.
-
For dust and aerosols: An FFP3 filtering facepiece or a half/full-face mask with P3 filters is recommended.
-
For vapors: A full-face respirator with a combination filter (e.g., ABEK-P3) appropriate for organic vapors and particulates should be used.
Hand Protection
Select gloves that are resistant to organic chemicals. Nitrile or neoprene gloves are generally a good starting point for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Aromatic and halogenated hydrocarbons can degrade many common glove materials[2].
-
Recommended Glove Types:
-
Nitrile
-
Neoprene
-
Butyl rubber (often recommended for esters)
-
-
Practice: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of protection.
Eye and Face Protection
Given that the compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.
-
Enhanced Protection: A full-face shield worn over safety goggles is required when there is a risk of splashes or splatters.
Skin and Body Protection
To prevent skin irritation and dermal absorption, appropriate protective clothing is essential.
-
A lab coat is the minimum requirement for handling small quantities.
-
For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or a liquid-tight chemical suit (Category III, Types 3/4/6) should be worn[3].
-
Ensure that footwear is closed-toed, and consider chemical-resistant shoe covers for added protection during large-scale operations or spill response.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Preparation and Planning:
-
Before beginning any work, ensure you have read and understood the available safety information.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of this compound within a chemical fume hood.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, as the compound is flammable[4][5].
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This includes unused product, contaminated consumables (e.g., gloves, wipes), and reaction byproducts.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
-
-
Disposal:
By adhering to these protocols, you contribute to a culture of safety and excellence within your laboratory. This guide serves as a foundational document; always consult your institution's specific safety guidelines and, when available, the manufacturer's Safety Data Sheet for the most comprehensive information.
References
- Vertex AI Search. (2022, August 1).
- Vertex AI Search. (2024, September 7).
- Fisher Scientific. (2009, October 13).
- Penta chemicals. (2024, July 8).
- Redox. (2024, May 17).
- Carl ROTH. (n.d.).
-
PubChem. (n.d.). Ethyl (pentafluorobenzoyl)acetate. Retrieved from [Link]
- Vandeputte. (2023, November 30).
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Greenfield Global. (2015, June 17).
- Wikipedia. (n.d.).
- The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- American Chemistry Council. (n.d.). Protective Equipment.
- MDPI. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.).
Sources
- 1. Ethyl (pentafluorobenzoyl)acetate | C11H7F5O3 | CID 2760255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.nmsu.edu [safety.nmsu.edu]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. redox.com [redox.com]
- 6. rcilabscan.com [rcilabscan.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
